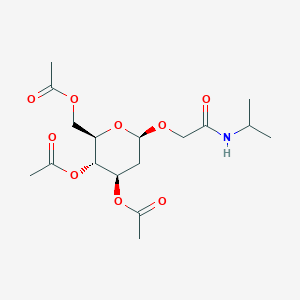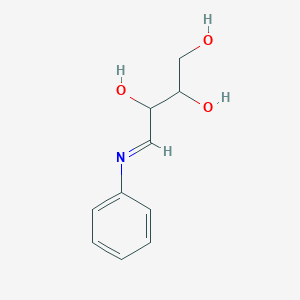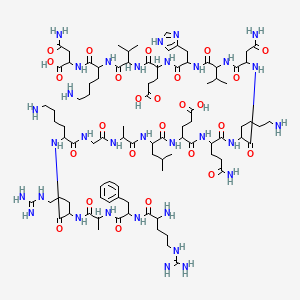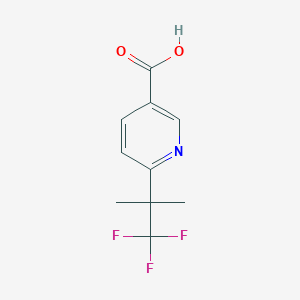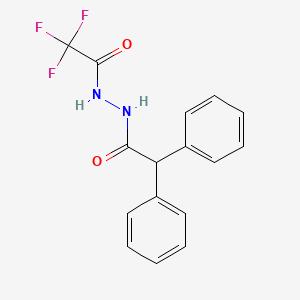
N'-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide is a chemical compound known for its unique structure and properties It consists of a diphenylacetyl group attached to a trifluoroacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of diphenylacetyl chloride with 2,2,2-trifluoroacetohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoroacetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoroacetohydrazide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetyl chloride: Shares the diphenylacetyl group but lacks the trifluoroacetohydrazide moiety.
2,2,2-Trifluoroacetohydrazide: Contains the trifluoroacetohydrazide group but lacks the diphenylacetyl group.
Uniqueness
N’-(diphenylacetyl)-2,2,2-trifluoroacetohydrazide is unique due to the combination of both diphenylacetyl and trifluoroacetohydrazide groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C16H13F3N2O2 |
|---|---|
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
N'-(2,2-diphenylacetyl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)15(23)21-20-14(22)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,20,22)(H,21,23) |
Clé InChI |
VWORDURVBJWXBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)

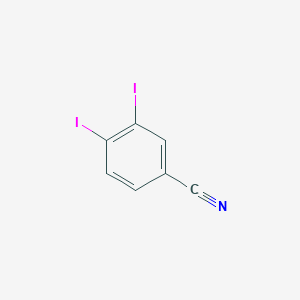
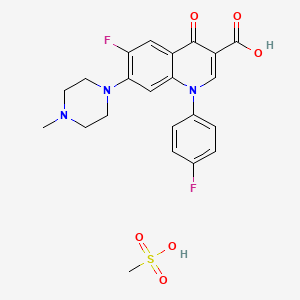

![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
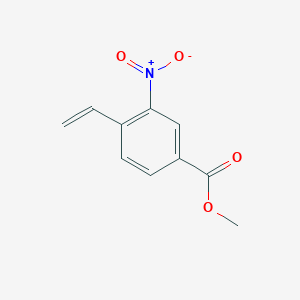
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
